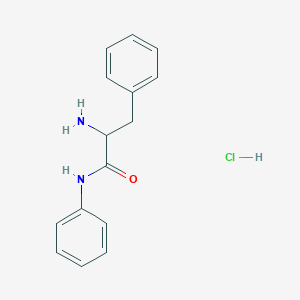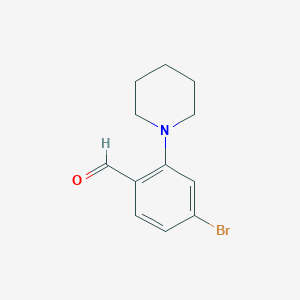
2-(1-Benzylpyrrolidin-2-yl)propan-2-ol
Vue d'ensemble
Description
2-(1-Benzylpyrrolidin-2-yl)propan-2-ol is an organic compound with the molecular formula C14H21NO. It is a liquid at room temperature and is known for its applications in various scientific fields. The compound is characterized by a pyrrolidine ring substituted with a benzyl group and a hydroxyl group on the second carbon atom .
Applications De Recherche Scientifique
2-(1-Benzylpyrrolidin-2-yl)propan-2-ol has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential effects on biological systems and its interactions with various biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor in the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
Target of Action
The primary targets of 2-(1-Benzylpyrrolidin-2-yl)propan-2-ol are currently unknown. This compound is a chemical intermediate used in scientific research and chemical synthesis
Action Environment
Environmental factors such as temperature, pH, and the presence of other molecules can influence the action, efficacy, and stability of this compound. For instance, the compound is stored in a dry room at normal temperature, suggesting that it may be sensitive to moisture and temperature .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1-Benzylpyrrolidin-2-yl)propan-2-ol typically involves the reaction of pyrrolidine with benzyl chloride in the presence of a base, followed by the addition of acetone. The reaction conditions often include:
Temperature: Room temperature to slightly elevated temperatures.
Solvent: Common solvents include ethanol or methanol.
Catalysts: Bases such as sodium hydroxide or potassium carbonate are used to facilitate the reaction.
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves:
Reactors: Large-scale reactors with controlled temperature and pressure conditions.
Purification: Techniques such as distillation or recrystallization are employed to purify the final product.
Analyse Des Réactions Chimiques
Types of Reactions
2-(1-Benzylpyrrolidin-2-yl)propan-2-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone.
Reduction: The compound can be reduced to remove the hydroxyl group.
Substitution: The benzyl group can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide are used.
Reduction: Common reducing agents include lithium aluminum hydride or sodium borohydride.
Substitution: Halogenating agents like bromine or chlorine can be used for substitution reactions.
Major Products
Oxidation: Formation of 2-(1-Benzylpyrrolidin-2-yl)propan-2-one.
Reduction: Formation of 2-(1-Benzylpyrrolidin-2-yl)propane.
Substitution: Formation of various substituted derivatives depending on the substituent used.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-(1-Benzylpyrrolidin-2-yl)propan-2-one: Similar structure but with a ketone group instead of a hydroxyl group.
2-(1-Benzylpyrrolidin-2-yl)propane: Similar structure but without the hydroxyl group.
1-Benzylpyrrolidin-2-ylmethanol: Similar structure but with a methanol group instead of a propanol group.
Uniqueness
2-(1-Benzylpyrrolidin-2-yl)propan-2-ol is unique due to its specific combination of a pyrrolidine ring, benzyl group, and hydroxyl group. This combination imparts distinct chemical and physical properties, making it valuable for various applications in research and industry .
Propriétés
IUPAC Name |
2-(1-benzylpyrrolidin-2-yl)propan-2-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21NO/c1-14(2,16)13-9-6-10-15(13)11-12-7-4-3-5-8-12/h3-5,7-8,13,16H,6,9-11H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FUNFYSOGTPDVRK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C1CCCN1CC2=CC=CC=C2)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70624237 | |
| Record name | 2-(1-Benzylpyrrolidin-2-yl)propan-2-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70624237 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
219.32 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
74798-59-7 | |
| Record name | 2-(1-Benzylpyrrolidin-2-yl)propan-2-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70624237 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![1H-pyrrolo[3,2-b]pyridin-5-amine](/img/structure/B1289153.png)
![Benzyl 6-oxa-3-azabicyclo[3.1.0]hexane-3-carboxylate](/img/structure/B1289155.png)










